molecular formula C18H16N4O2S2 B293478 6-[(2-Methoxyphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2-Methoxyphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293478
M. Wt: 384.5 g/mol
InChI Key: VOGDGJSJIRIUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Methoxyphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in scientific research. This compound is a triazolothiadiazole derivative and has been synthesized through various methods. The compound has been found to have potential biological activity and has been studied in various research applications.

Mechanism of Action

The mechanism of action of 6-[(2-Methoxyphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may act through inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(2-Methoxyphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in various research applications. One study found that the compound exhibited significant antioxidant activity. Another study found that the compound had a protective effect against oxidative stress-induced damage in cells.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(2-Methoxyphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential as an anti-inflammatory and antioxidant agent. However, limitations include the need for further research to fully understand the compound's mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 6-[(2-Methoxyphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate the compound's mechanism of action and potential side effects. Another direction is to explore the compound's potential as a therapeutic agent for various diseases and conditions. Additionally, research could be conducted to optimize the synthesis of the compound and to develop more efficient methods for its production.

Synthesis Methods

The synthesis of 6-[(2-Methoxyphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One method involves the reaction of 2-(2-methoxyphenoxy)acetic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This thiosemicarbazone is then reacted with 1,2-dibromoethane to form the desired triazolothiadiazole derivative.

Scientific Research Applications

The compound 6-[(2-Methoxyphenoxy)methyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied in various scientific research applications. One study examined the compound's potential as an anti-inflammatory agent. The study found that the compound exhibited significant anti-inflammatory activity in vitro and in vivo.

properties

Molecular Formula

C18H16N4O2S2

Molecular Weight

384.5 g/mol

IUPAC Name

6-[(2-methoxyphenoxy)methyl]-3-(phenylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4O2S2/c1-23-14-9-5-6-10-15(14)24-11-17-21-22-16(19-20-18(22)26-17)12-25-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3

InChI Key

VOGDGJSJIRIUIF-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CSC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)CSC4=CC=CC=C4

Origin of Product

United States

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